RS-100329

Receptor pharmacology Radioligand binding BPH

RS-100329 is a highly selective α1A-adrenoceptor antagonist (pKi=9.6) with 126-fold selectivity over α1B-AR. Essential for unambiguous attribution of α1A-mediated effects in LUTS/BPH research, where non-selective agents like prazosin fall short. This tool compound offers precision for binding assays, tissue bath studies, and in vivo models. Procure RS-100329 HCl for reproducible, subtype-specific results.

Molecular Formula C20H25F3N4O3
Molecular Weight 426.4 g/mol
CAS No. 232953-52-5
Cat. No. B1680045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRS-100329
CAS232953-52-5
SynonymsRS-100329;  RS 100329;  RS100329;  RS 100329 HCl;  RS100329 HCl.
Molecular FormulaC20H25F3N4O3
Molecular Weight426.4 g/mol
Structural Identifiers
SMILESCC1=CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=CC=CC=C3OCC(F)(F)F
InChIInChI=1S/C20H25F3N4O3/c1-15-13-24-19(29)27(18(15)28)8-4-7-25-9-11-26(12-10-25)16-5-2-3-6-17(16)30-14-20(21,22)23/h2-3,5-6,13H,4,7-12,14H2,1H3,(H,24,29)
InChIKeyRCOBWVAGWYRNHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RS-100329 (CAS 232953-52-5): A Potent and Highly Selective α1A-Adrenoceptor Antagonist for Urological Research


RS-100329 is a high-affinity, subtype-selective antagonist of the α1A-adrenoceptor (α1A-AR), a G protein-coupled receptor predominantly expressed in the smooth muscle of the lower urinary tract. In radioligand binding studies using intact CHO-K1 cells expressing human cloned receptors, RS-100329 displays a pKi of 9.6 (Ki ≈ 0.25 nM) for the α1A subtype, with 126-fold selectivity over α1B-AR and 50-fold selectivity over α1D-AR [1]. The compound is supplied as the hydrochloride salt (molecular weight 462.9 g/mol) and is soluble in DMSO and aqueous solutions, making it suitable for both in vitro and in vivo pharmacological investigations of α1A-AR-mediated physiological processes, particularly those relevant to benign prostatic hyperplasia (BPH) and lower urinary tract symptoms (LUTS) [2].

RS-100329: Why Subtype-Selective Antagonism Is Critical for Uroselective Research


The α1-adrenoceptor family comprises three subtypes (α1A, α1B, and α1D) with distinct tissue distributions and physiological roles. α1A-AR is the predominant subtype mediating contraction of prostatic and lower urinary tract smooth muscle, while α1B-AR is primarily expressed in the vasculature, and α1D-AR is involved in both vascular and bladder functions. First-generation α1-AR antagonists (e.g., prazosin, doxazosin, terazosin, alfuzosin) exhibit little to no subtype selectivity, binding with similar high affinity to all three subtypes [1]. Consequently, these non-selective agents produce clinically significant reductions in blood pressure alongside relief of urinary obstruction, limiting their tolerability and therapeutic utility. Even the clinically successful agent tamsulosin, often described as 'uroselective,' displays only limited subtype selectivity (<10-fold) in direct comparative studies [2]. Therefore, for preclinical research aimed at isolating α1A-mediated effects, a highly selective tool compound is indispensable. The use of RS-100329 enables unambiguous attribution of observed pharmacological effects to α1A-AR blockade, a level of precision not achievable with non-selective or partially selective alternatives.

RS-100329: Quantitative Head-to-Head Evidence vs. Key α1-Antagonist Comparators


RS-100329 Exhibits >100-Fold α1A/α1B Selectivity, Surpassing Tamsulosin and Prazosin in Subtype Discrimination

In a direct head-to-head comparison using intact CHO-K1 cells expressing human cloned α1-AR subtypes, RS-100329 demonstrated a pKi of 9.6 for α1A-AR, with 126-fold selectivity over α1B-AR and 50-fold selectivity over α1D-AR. In the same assay system, tamsulosin exhibited limited subtype selectivity (<10-fold), and prazosin showed no meaningful selectivity among the three subtypes [1].

Receptor pharmacology Radioligand binding BPH Uroselectivity

RS-100329 Potently Antagonizes Human Lower Urinary Tract Contractions with pA2 of 9.2

In functional studies measuring noradrenaline-induced contractions of isolated human lower urinary tract (LUT) tissues and rabbit bladder neck, RS-100329 acted as a competitive antagonist with pA2 values of 9.2 and 9.2, respectively. In the same experimental series, tamsulosin yielded pA2 values of 10.4 (human LUT) and 9.8 (rabbit bladder neck), while prazosin produced pA2 values of 8.7 and 8.3 [1].

Functional antagonism Smooth muscle pharmacology Organ bath Uroselectivity

RS-100329 Demonstrates ~100-Fold Uroselectivity in Native Vascular vs. Urinary Tissues

In a direct comparison of antagonism in vascular versus lower urinary tract tissues, RS-100329 was approximately 100-fold less potent in antagonizing noradrenaline-induced contractions of human renal artery (pA2 = 7.3) and rat aorta (pA2 = 7.9) compared to human LUT tissues (pA2 = 9.2). In contrast, tamsulosin and prazosin exhibited similar affinities across all tissue types tested, indicating a lack of functional tissue selectivity [1].

Tissue selectivity Cardiovascular safety Ex vivo pharmacology Uroselectivity

RS-100329 Produces Potent Inhibition of Reflex-Evoked Urethral Contractions In Vivo

In urethane-anesthetized male rats, intravenous administration of RS-100329 dose-dependently inhibited reflex-evoked urethral contractions. RS-100329 produced a maximum inhibition of 66% at a dose of 0.3 mg/kg i.v. The non-selective α1-antagonist doxazosin achieved a comparable maximum inhibition of 63%, but required a higher dose of 0.5 mg/kg i.v. [1]. Additionally, intrathecal administration of RS-100329 (25, 50, and 100 nmol) significantly decreased bladder-contraction amplitude by 38%, 52%, and 95%, respectively, in anesthetized rats [2].

In vivo pharmacology Micturition reflex Urodynamics BPH models

RS-100329 Selectivity Profile vs. Silodosin: Comparable α1A/α1D Discrimination, Distinct α1A/α1B Ratio

RS-100329 and silodosin are both potent and selective α1A-AR antagonists, but they exhibit distinct selectivity fingerprints. In cross-study comparison (using different assay systems), RS-100329 demonstrates 126-fold α1A/α1B selectivity and 50-fold α1A/α1D selectivity (pKi 9.6) [1]. Silodosin, in recombinant receptor binding assays, shows α1A/α1B selectivity of 162-fold and α1A/α1D selectivity of 50-fold (Ki 0.039 nM) [2]. Both compounds exhibit similar α1A/α1D discrimination (50-fold), but silodosin is slightly more selective for α1A over α1B.

Comparative pharmacology Selectivity benchmarking α1A-antagonists Tool compound selection

Older α1-Antagonists (Alfuzosin, Doxazosin, Terazosin) Lack Subtype Selectivity, Limiting Their Utility as α1A-Specific Tools

In radioligand binding studies using COS-7 cells expressing recombinant α1-AR subtypes, the clinically used α1-antagonists alfuzosin, doxazosin, and terazosin displayed Ki values that were nearly equivalent across α1A, α1B, and α1C (now classified as α1A) subtypes. For example, alfuzosin exhibited Ki values of 2.4 nM (α1A), 1.4 nM (α1B), and 4.2 nM (α1C), indicating a complete lack of subtype discrimination [1]. This contrasts sharply with the >100-fold selectivity of RS-100329.

Non-selective antagonists Pharmacological tools Class comparison BPH research

RS-100329: Validated Application Scenarios for Uroselective α1A-Antagonist Research


In Vitro Pharmacological Profiling of α1-Adrenoceptor Subtypes

RS-100329 is an essential reference antagonist for radioligand binding and functional assays aimed at defining the α1-AR subtype composition of native tissues or recombinant cell lines. Its 126-fold selectivity over α1B-AR enables unambiguous identification of α1A-mediated responses, a capability not offered by non-selective agents like prazosin or partially selective agents like tamsulosin [1]. Researchers should use RS-100329 at concentrations ranging from 0.1 nM to 1 µM to fully occupy α1A-ARs while sparing α1B- and α1D-ARs.

Ex Vivo Studies of Lower Urinary Tract Smooth Muscle Contractility

Isolated tissue bath studies using human prostate, urethra, or animal bladder neck preparations can employ RS-100329 to selectively antagonize α1A-mediated contractile responses. The compound's high functional potency (pA2 = 9.2) in human LUT tissues [1] makes it suitable for Schild analysis and for dissecting the relative contribution of α1A-ARs to agonist-induced contractions. A typical concentration range for such studies is 1 nM – 10 µM.

In Vivo Evaluation of Uroselective Agents in Rodent Models of Bladder Outlet Obstruction

RS-100329 has been validated in anesthetized rat models for its ability to inhibit reflex-evoked urethral contractions (66% max inhibition at 0.3 mg/kg i.v.) [1] and to reduce bladder contraction amplitude following intrathecal administration [2]. These studies support the use of RS-100329 as a positive control or investigational agent in rodent models of LUTS/BPH, where its ~100-fold lower potency in vascular tissues [3] minimizes confounding cardiovascular effects.

Comparative Benchmarking of Novel α1A-Selective Antagonists

In medicinal chemistry and drug discovery programs targeting α1A-AR for urological indications, RS-100329 serves as a key benchmark compound. Its well-characterized selectivity profile (126-fold α1A/α1B, 50-fold α1A/α1D) [1] and functional tissue selectivity [3] provide a reference standard against which new chemical entities can be compared in head-to-head binding, functional, and in vivo assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for RS-100329

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.